N-{[1-(3,5-dimethylphenyl)cyclopropyl]methyl}cyclopropanamine
Description
Properties
Molecular Formula |
C15H21N |
|---|---|
Molecular Weight |
215.33 g/mol |
IUPAC Name |
N-[[1-(3,5-dimethylphenyl)cyclopropyl]methyl]cyclopropanamine |
InChI |
InChI=1S/C15H21N/c1-11-7-12(2)9-13(8-11)15(5-6-15)10-16-14-3-4-14/h7-9,14,16H,3-6,10H2,1-2H3 |
InChI Key |
ICPWFUNPLFGNFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2(CC2)CNC3CC3)C |
Origin of Product |
United States |
Preparation Methods
Cyclopropane Ring Formation
The cyclopropane ring is commonly constructed using either:
Simmons–Smith reaction: This classical method involves the reaction of an alkene with a carbenoid reagent generated from diiodomethane and zinc-copper couple. For the 3,5-dimethylphenyl-substituted alkene precursor, this reaction efficiently forms the cyclopropyl ring adjacent to the aromatic system, preserving the methyl substituents on the phenyl ring.
Diazo compound-mediated cyclopropanation: This involves the reaction of diazo compounds with alkenes in the presence of metal catalysts (e.g., Rhodium or Copper complexes) to afford cyclopropanes with high stereoselectivity.
These methods yield the key intermediate: 1-(3,5-dimethylphenyl)cyclopropane derivatives.
Amine Functionalization
The introduction of the cyclopropanamine group typically proceeds via:
Reductive amination or nucleophilic substitution: The cyclopropylmethyl moiety is functionalized by reaction with ammonia or primary amines under reductive conditions, often employing reducing agents such as sodium cyanoborohydride or catalytic hydrogenation, to yield the cyclopropanamine.
Alkylation of cyclopropanamine: Alternatively, cyclopropanamine can be alkylated with a suitable benzyl halide derivative bearing the 3,5-dimethylphenyl-cyclopropyl substituent, under basic conditions, to form the desired N-substituted product.
Representative Synthetic Route
| Step | Reaction Type | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | Cyclopropanation | Simmons–Smith reaction (CH2I2, Zn-Cu) | 1-(3,5-dimethylphenyl)cyclopropane |
| 2 | Halogenation/Activation | Bromination or tosylation of methyl group | Activated intermediate |
| 3 | Nucleophilic substitution | Reaction with cyclopropanamine under basic conditions | N-{[1-(3,5-dimethylphenyl)cyclopropyl]methyl}cyclopropanamine |
Analytical and Spectroscopic Confirmation
Nuclear Magnetic Resonance (NMR): Both ^1H and ^13C NMR spectra confirm the presence of cyclopropane protons and carbons, as well as the aromatic methyl groups. The chemical shifts and coupling constants are consistent with the cyclopropyl and substituted phenyl environments.
Infrared (IR) Spectroscopy: Characteristic N–H stretching vibrations confirm amine presence; cyclopropane ring vibrations appear in the fingerprint region.
Mass Spectrometry (MS): Molecular ion peaks corresponding to the molecular weight of 215.33 g/mol verify the molecular formula C15H21N.
Research Findings and Considerations
The cyclopropane ring imparts rigidity and metabolic stability to the molecule, which is advantageous in medicinal chemistry applications.
The synthetic methods must carefully control reaction conditions to avoid ring opening or rearrangement of the strained cyclopropane ring.
Reductive amination steps require optimization to prevent over-reduction or side reactions, ensuring high yield and purity.
The choice of catalysts and reagents in cyclopropanation influences stereochemistry, which can affect biological activity.
Summary Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Simmons–Smith Cyclopropanation | CH2I2, Zn-Cu, alkene precursor | Mild conditions, good stereocontrol | Sensitive to moisture, requires careful handling |
| Diazo Compound Cyclopropanation | Diazo reagents, Rh or Cu catalysts | High stereoselectivity | Requires handling of toxic diazo compounds |
| Reductive Amination | Ammonia or amine, NaBH3CN or H2/Pd | Direct amine introduction | Risk of over-reduction, requires optimization |
| Nucleophilic Substitution | Alkyl halide, base (e.g., K2CO3) | Straightforward alkylation | Possible side reactions, needs pure intermediates |
Chemical Reactions Analysis
Types of Reactions
N-{[1-(3,5-dimethylphenyl)cyclopropyl]methyl}cyclopropanamine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of products, including halogenated compounds or substituted amines.
Scientific Research Applications
N-{[1-(3,5-dimethylphenyl)cyclopropyl]methyl}cyclopropanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-{[1-(3,5-dimethylphenyl)cyclopropyl]methyl}cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclopropane-Containing Amines and Amides
Key structural features : The target compound shares cyclopropane rings and aromatic substituents with several agrochemicals and pharmaceuticals documented in the evidence. Below is a comparative analysis:
Analysis :
- Steric and Electronic Effects: The 3,5-dimethylphenyl group in the target compound likely enhances lipophilicity compared to the 4-methoxyphenoxy group in the carboxamide derivative. This could improve membrane permeability but reduce aqueous solubility.
- Bioactivity : Cyclopropane-containing amides like metalaxyl and alachlor exhibit fungicidal and herbicidal activities, respectively. The target compound’s amine group may confer different modes of action, such as enzyme inhibition via hydrogen bonding, contrasting with the electrophilic reactivity of chloroacetamides.
- Synthetic Complexity: The bicyclic structure of the target compound may pose greater synthetic challenges compared to mono-cyclopropane derivatives like N,N-diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide, which is synthesized via straightforward cyclopropanation and phenolic coupling.
Comparison with Pharmaceutical Cyclopropane Derivatives
The antiviral drug narlaprevir () contains a cyclopropane ring but differs significantly in functionalization, including a bicyclo[3.1.0]hexane core and sulfonyl groups. This highlights:
- Molecular Weight and Complexity : Narlaprevir (C36H63N5O7S, MW 758.0 g/mol) is far larger than the target compound (estimated MW ~260 g/mol), reflecting its role as a protease inhibitor.
- Target Specificity: Pharmaceutical cyclopropanes often incorporate hydrogen-bond donors/acceptors (e.g., amides, sulfonamides) for target binding, whereas the target compound’s amine group may interact with different biological targets.
Biological Activity
N-{[1-(3,5-dimethylphenyl)cyclopropyl]methyl}cyclopropanamine, also known as a cyclopropanamine derivative, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H22ClN, with a molecular weight of approximately 251.79 g/mol. The compound is characterized by its cyclopropane rings and a 3,5-dimethylphenyl substituent, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H22ClN |
| Molecular Weight | 251.79 g/mol |
| CAS Number | 1354949-55-5 |
| Chemical Structure | Chemical Structure |
Research indicates that cyclopropanamine derivatives may exhibit various pharmacological effects through multiple mechanisms:
- Receptor Interaction : Similar compounds have shown affinity for neurotransmitter receptors, such as serotonin and dopamine receptors, suggesting potential applications in neuropharmacology.
- Inhibition of Enzymatic Activity : Some derivatives are known to inhibit specific enzymes involved in metabolic pathways, which may be relevant for therapeutic interventions in diseases like cancer and viral infections.
1. Antidepressant Effects
Studies on structurally similar compounds indicate potential antidepressant properties. For example, cyclopropanamine derivatives have been shown to enhance serotonergic activity in animal models.
2. Antiviral Activity
Research has highlighted the antiviral potential of cyclopropanamine derivatives against various viruses. For instance, compounds with similar structures have been investigated for their ability to inhibit the NS3 protease in hepatitis C virus (HCV), which is crucial for viral replication .
3. Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer activity by inducing apoptosis in cancer cell lines through modulation of signaling pathways.
Case Study 1: Neuropharmacological Evaluation
A study evaluated the effects of a related compound on anxiety and depression in rodent models. The results indicated significant reductions in anxiety-like behaviors and improvements in depressive symptoms, supporting the hypothesis that cyclopropanamine derivatives can influence mood regulation.
Case Study 2: Antiviral Activity Against HCV
In vitro studies demonstrated that a structurally similar compound effectively inhibited HCV replication by targeting the NS3 protease. This finding suggests that this compound could be further explored as a potential antiviral agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
